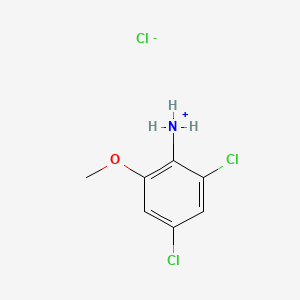

2,4-Dichloro-6-methoxyanilinium chloride

Description

Properties

CAS No. |

84254-93-3 |

|---|---|

Molecular Formula |

C7H8Cl3NO |

Molecular Weight |

228.5 g/mol |

IUPAC Name |

(2,4-dichloro-6-methoxyphenyl)azanium;chloride |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c1-11-6-3-4(8)2-5(9)7(6)10;/h2-3H,10H2,1H3;1H |

InChI Key |

UPNRYPFDYAGGHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chlorinating Agents and Conditions

Common chlorinating agents used include:

- Thionyl chloride (SOCl₂)

- Phosphorus pentachloride (PCl₅)

- Sulfuryl chloride (SO₂Cl₂)

- Molecular chlorine (Cl₂) under controlled conditions

Industrial processes often employ continuous flow reactors to optimize temperature, pressure, and reagent feed rates, enhancing yield and purity.

Reaction Parameters

- Temperature control is critical, typically maintained between 50°C and 100°C depending on the chlorinating agent.

- Reaction times vary from 1 to 3 hours to ensure complete chlorination.

- Solvents such as chloroform, chlorobenzene, or ethanol are used to dissolve reactants and moderate reaction rates.

Example from Related Chlorination Studies

A patent describing chlorination of substituted anilines (e.g., 2,6-dichloro-4-trifluoromethylaniline) illustrates the use of sulfuryl chloride at 50-65°C with slow addition over several hours, followed by neutralization and extraction steps to isolate high-purity products with yields around 95-96% and purity >99%.

Reduction and Salt Formation

Reduction of Nitro Precursors

In some synthetic routes, chlorinated nitro compounds are first reduced to the corresponding anilines using zinc powder or iron powder in acidic aqueous media under nitrogen atmosphere. For example, 2,4-dichloroaniline can be prepared by reduction of 2,4-dichloronitrobenzene with zinc in ethanol and ammonium chloride solution at 75°C, followed by acidification with concentrated hydrochloric acid at 55-60°C.

Formation of 2,4-Dichloro-6-methoxyanilinium Chloride

The aniline derivative is then treated with concentrated hydrochloric acid under controlled temperature (55-60°C) to form the anilinium chloride salt. The reaction mixture is cooled, neutralized to precipitate the product, and purified by recrystallization from aqueous ethanol solutions (40-60% concentration) to yield white crystalline solids with high purity and good yield (e.g., 74% for 2,4-dichloroaniline).

Detailed Example Procedure for Preparation

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 6-Methoxyaniline + Chlorinating agent (e.g., SOCl₂ or SO₂Cl₂) | Chlorination at 50-65°C under stirring for 1-3 hours | Introduction of chlorine atoms at 2,4-positions |

| 2 | Reduction (if starting from nitro compound): Zinc powder, ammonium chloride, ethanol, 75°C, N₂ atmosphere | Reduction of nitro group to amine | Formation of 2,4-dichloro-6-methoxyaniline |

| 3 | Addition of concentrated HCl at 55-60°C | Formation of anilinium chloride salt | Precipitation of this compound |

| 4 | Cooling, filtration, neutralization, recrystallization from 40-60% aqueous ethanol | Purification | White crystalline product, high purity |

Research Findings and Yield Optimization

- The use of zinc powder as a reductant under nitrogen atmosphere avoids the need for expensive catalysts and high-pressure hydrogenation, improving safety and reducing costs.

- Controlled addition of concentrated hydrochloric acid at moderate temperatures (55-60°C) ensures efficient salt formation without decomposition.

- Recrystallization in aqueous ethanol solutions enhances purity and removes impurities such as unreacted starting materials or side products.

- Industrially, continuous flow chlorination reactors improve reproducibility and scalability, allowing for better control over reaction parameters and higher throughput.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Chlorinating agent | SOCl₂, SO₂Cl₂, PCl₅, Cl₂ | Choice depends on scale and availability |

| Chlorination temperature | 50-100°C | Controlled to avoid over-chlorination |

| Reduction agent | Zinc powder, iron powder | Used if starting from nitro precursors |

| Reduction temperature | ~75°C | Under nitrogen atmosphere |

| Acid for salt formation | Concentrated HCl | Added slowly at 55-60°C |

| Recrystallization solvent | 40-60% aqueous ethanol | For purification |

| Yield | 70-96% (varies by method) | Higher yields with optimized conditions |

| Purity | >99% (after purification) | Confirmed by chromatographic methods |

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methoxyanilinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2,4-Dichloro-6-methoxyanilinium chloride serves as an important intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of triazine derivatives, which are used in a variety of applications including UV absorbers and agricultural chemicals. For instance, it is a precursor to 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, which is synthesized using methods such as Suzuki coupling reactions involving p-methoxyphenylboronic acid and cyanuric chloride .

Dyes and Pigments Production

The compound is also utilized in the dye industry. Its chlorinated aromatic structure makes it suitable for synthesizing azo dyes and other pigment compounds that exhibit vibrant colors and stability under light exposure. The mechanism of action involves electrophilic aromatic substitution reactions that allow for the incorporation of various functional groups.

Case Studies

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methoxyanilinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methoxyanilinium Chloride

- Molecular Formula: C₇H₁₀ClNO (CAS: 20265-97-8) .

- Synthesis : Prepared by reacting 4-methoxyaniline with hydrochloric acid .

- Crystal Structure: Exhibits intermolecular N–H⋯Cl hydrogen bonding between the ammonium group and chloride ion, forming a stable lattice. No significant π-π interactions are reported due to the absence of bulky substituents .

- Dielectric Properties: Not explicitly studied, but its simpler structure suggests lower polarity compared to the dichloro derivative.

4-Ethoxyanilinium Chloride

- Molecular Formula: C₈H₁₂ClNO (CAS: N/A; structure reported in Acta Cryst. E66, 2010) .

- Structure : Substitutes the methoxy group with an ethoxy (-OC₂H₅) group at position 3.

- Synthesis: Formed by mixing 4-ethoxyaniline with hydrochloric acid in ethanol .

- Crystal Structure : Displays N–H⋯Cl hydrogen bonding and additional weak C–H⋯π and π-π interactions (centroid distance: 4.873 Å) due to the larger ethoxy group. These interactions contribute to a more complex packing arrangement .

Comparative Analysis Table

| Property | 2,4-Dichloro-6-methoxyanilinium Chloride | 4-Methoxyanilinium Chloride | 4-Ethoxyanilinium Chloride |

|---|---|---|---|

| Molecular Formula | C₇H₆Cl₃NO | C₇H₁₀ClNO | C₈H₁₂ClNO |

| Substituents | 2-Cl, 4-Cl, 6-OCH₃ | 4-OCH₃ | 4-OC₂H₅ |

| Molecular Weight | ~234.5 g/mol | ~159.6 g/mol | ~173.6 g/mol |

| Synthesis | 2,4-Dichloro-6-methoxyaniline + HCl | 4-Methoxyaniline + HCl | 4-Ethoxyaniline + HCl |

| Crystal Interactions | Likely N–H⋯Cl + Cl⋯Cl/Cl⋯π | N–H⋯Cl | N–H⋯Cl + C–H⋯π + π-π |

| Dielectric Behavior | Not reported | Not studied | Stable permittivity (~4.0–4.3) |

| Polarity | High (due to Cl substituents) | Moderate | Moderate (ethoxy adds slight bulk) |

Key Research Findings and Implications

Structural Influence on Properties: The addition of chlorine atoms in this compound increases molecular weight and polarity compared to its methoxy/ethoxy analogs.

Synthetic Flexibility :

- All three compounds are synthesized via straightforward acid-base reactions, highlighting the scalability of anilinium chloride salts for industrial or research use .

Research Gaps :

- Dielectric and thermal stability data for this compound are absent in current literature. Further studies could explore its applicability in electronic or photonic materials.

Biological Activity

2,4-Dichloro-6-methoxyanilinium chloride is a chemical compound with notable biological activity. Its structure includes two chlorine atoms and a methoxy group attached to a phenyl ring, which influences its reactivity and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 228.5 g/mol

- Appearance : Crystalline solid

The unique combination of chlorine and methoxy groups imparts distinctive chemical properties that enhance its biological interactions compared to structurally similar compounds.

Research indicates that this compound interacts with specific molecular targets within biological systems, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. Understanding these interactions is crucial for assessing the compound's therapeutic potential.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Zone (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Mutagenicity and Toxicity

The compound has been included in studies assessing mutagenic potential. While the exact mutagenicity of this compound is not fully established, its structural analogs have shown varying degrees of mutagenic activity . Continuous research is necessary to evaluate its safety profile comprehensively.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives of aniline compounds, including this compound. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics like penicillin G and norfloxacin, highlighting their potential as effective antibacterial agents .

- Pharmacological Potential : Another investigation focused on the pharmacological properties of compounds similar to this compound. The findings suggested that modifications to the aniline structure could enhance biological activity while reducing toxicity .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 2,4-Dichloro-6-methoxyanilinium chloride, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorination of 6-methoxyaniline derivatives under controlled acidic conditions can yield the target compound. Optimization includes:

- Temperature control : Elevated temperatures (~80–100°C) enhance reaction rates but may increase side products.

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity for chloro-substitution .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity.

- Yield data : Comparative studies show yields ranging from 45% (non-optimized) to 78% (optimized with reflux and catalyst) .

Q. How is the compound characterized using basic spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Discrepancies in splitting patterns may arise from hydrogen bonding or solvent effects .

- IR spectroscopy : Stretching frequencies for NH⁺ (2500–3000 cm⁻¹) and C-Cl (700–800 cm⁻¹) confirm the anilinium chloride structure.

- Elemental analysis : Deviations >0.3% in C/H/N ratios suggest impurities, necessitating repurification .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen bonding networks in this compound via X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) requires high-quality crystals grown via slow evaporation (e.g., methanol/ether). Challenges include:

- Disorder in chloride ions : Use restraints in refinement software (e.g., SHELXL ) to model positional variability.

- Hydrogen bonding analysis : SHELXPRO can generate hydrogen-bonding tables, but thermal motion may obscure NH⁺···Cl⁻ interactions. Data-to-parameter ratios >15:1 improve reliability .

- Example data : A related compound, 4-Ethoxyanilinium chloride, exhibits R factor = 0.045 and C–C bond precision ±0.003 Å .

Q. How do computational methods (DFT, MD) elucidate the electronic properties and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrostatic potentials; chlorine atoms show high electron-withdrawing character.

- Molecular Dynamics (MD) : Simulate solvation in polar solvents (e.g., DMSO) to assess stability; chloride dissociation energy correlates with experimental solubility .

- Validation : Compare computed vs. experimental IR/NMR spectra to identify conformational flexibility .

Q. What contradictions exist in reported solubility data, and how can they be addressed experimentally?

- Methodological Answer : Discrepancies often stem from:

- Hygroscopicity : Use anhydrous solvents and inert atmospheres during measurements.

- pH dependence : Solubility increases in acidic media due to protonation. Conduct UV-Vis titrations (λ_max ~270 nm) to quantify pH-solubility profiles .

- Standardization : Reference NIST data for similar anilinium salts to calibrate instruments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.